2-(4-methylpiperazin-1-yl)benzoic Acid - 159589-70-5

2-(4-methylpiperazin-1-yl)benzoic Acid

Catalog Number: EVT-322234
CAS Number: 159589-70-5
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 2-(4-methylpiperazin-1-yl)benzoic acid and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential applications as therapeutic agents. The structural motif of the piperazine ring, when attached to a benzoic acid moiety, has been found to exhibit a range of biological activities, including antitumor, antibacterial, and receptor affinity properties. This comprehensive analysis will delve into the synthesis, mechanism of action, and various applications of this compound, drawing on the findings from several research studies.

Synthesis Analysis
  • Nucleophilic Substitution: 2-Fluorobenzoic acid can react with N-methylpiperazine under basic conditions to yield 2-(4-Methylpiperazin-1-yl)benzoic Acid. []
  • Amide Coupling: Coupling 2-(4-Methylpiperazin-1-yl)benzoic acid with various amines using coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) can yield diverse amide derivatives. []
Molecular Structure Analysis
  • X-ray Diffraction: Determining the crystal structure provides insights into bond lengths, angles, and intermolecular interactions. [, , , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the electronic environment and connectivity of atoms within the molecule. [, , , , ]
Mechanism of Action

The mechanism of action of piperazine derivatives has been explored in various contexts. For instance, compounds with a piperazine moiety have been shown to exhibit promising antitumor activity. Specifically, N-methylpiperazine-substituted benzimidazolylquinoxalines have demonstrated selective cytotoxic effects against human lung adenocarcinoma cells, potentially through the induction of mitochondrial apoptosis and inhibition of DNA synthesis1. Additionally, the binding characteristics of piperazine derivatives to proteins such as bovine serum albumin (BSA) have been studied, revealing insights into their pharmacokinetic mechanisms. The binding dynamics suggest that hydrophobic interactions and hydrogen bonding play a role in stabilizing the interaction between the piperazine derivative and BSA2.

Moreover, piperazine derivatives have been identified as selective ligands for dopamine receptors, with certain compounds showing high affinity and selectivity for the D(4) dopamine receptor subtype. This suggests a potential application in the treatment of central nervous system disorders3.

Physical and Chemical Properties Analysis
  • Melting Point Determination: Provides information on the compound's thermal stability. [, ]
  • Solubility Studies: Assessing solubility in various solvents is crucial for formulation and biological applications. []
  • Spectroscopic Analysis: Techniques like UV-Vis and Infrared (IR) spectroscopy offer insights into electronic transitions and functional groups present in the molecule. [, , , , , , , , , ]
Applications in Various Fields

Antitumor Agents

The synthesis of piperazine-coupled benzimidazolylquinoxalines has led to the discovery of compounds with significant antitumor properties. These compounds have been characterized by various spectroscopic methods and have shown little cytotoxicity against normal cells, indicating their potential as selective antitumor agents1.

Protein Binding Studies

The interaction of piperazine derivatives with proteins such as BSA has been investigated, which is crucial for understanding the drug's pharmacokinetic profile. The studies involving optical spectroscopic techniques and computational binding mode analysis have provided valuable information on how these compounds can induce structural changes in proteins2.

Dopamine Receptor Ligands

Piperazine derivatives have been found to act as selective ligands for dopamine receptors, which is significant for the development of treatments for psychiatric disorders. The affinity and selectivity of these compounds for the D(4) receptor subtype make them candidates for further research in this area3.

Synthesis of Key Precursors

The practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to the drug imatinib, has been achieved through direct reductive alkylation. This method offers a scalable and efficient route for the large-scale production of this important intermediate7.

(Z)-5-(4-Chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-5(4H)-one

  • Compound Description: This compound is an arylidene-imidazolone derivative studied for its conformational properties in relation to its potential pharmacological actions. []
  • Relevance: This compound shares the 4-methylpiperazine moiety with 2-(4-methylpiperazin-1-yl)benzoic acid. The research focuses on comparing the conformational changes of this compound in its basic and protonated forms, which could offer insights into the conformational behavior of similar molecules like 2-(4-methylpiperazin-1-yl)benzoic acid. []

4-[5-(4-Chlorobenzylidene)-5-oxo-4,5-dihydro-3H-imidazol-2-yl]-1-methylpiperazin-1-ium 3-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxothiazolidin-3-yl}propionate

  • Compound Description: This compound is the salt form of (Z)-5-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-5(4H)-one, formed by protonating the piperazine nitrogen with a rhodanine acid derivative. []
  • Relevance: This compound is structurally related to 2-(4-methylpiperazin-1-yl)benzoic acid through the presence of the protonated 4-methylpiperazine ring. Comparing the conformational differences between this salt and its basic counterpart, as well as with other similar structures like 2-(4-methylpiperazin-1-yl)benzoic acid, can provide valuable information about the influence of substituents and protonation states on molecular conformation. []

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

  • Compound Description: AZD0530 is a potent and selective inhibitor of c-Src and Abl tyrosine kinases. It exhibits excellent pharmacokinetic properties and demonstrates antitumor activity in preclinical models, particularly in pancreatic cancer. []
  • Relevance: This compound shares the 4-methylpiperazine structural motif with 2-(4-methylpiperazin-1-yl)benzoic acid. While the core structures differ, the shared presence of 4-methylpiperazine suggests a potential for similar pharmacological activities or target interactions. Investigating the specific binding modes and structure-activity relationships of both compounds with their respective targets could provide insights into the role of the shared motif in their biological activities. []

9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid

  • Compound Description: This compound is a tricyclic quinolonecarboxylic acid derivative exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In vivo studies demonstrated its efficacy in treating systemic infections in mice, showing superior activity compared to Ofloxacin, particularly against Escherichia coli infections. []
  • Relevance: This compound shares the 4-methylpiperazine structural element with 2-(4-methylpiperazin-1-yl)benzoic acid. The research highlights the development of a novel synthetic route involving an oxetane intermediate to access this class of compounds, which may hold relevance for synthesizing analogs of 2-(4-methylpiperazin-1-yl)benzoic acid or exploring new chemical space with this pharmacophore. []

5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375)

  • Compound Description: SAR107375 is a dual inhibitor of thrombin and factor Xa, displaying strong inhibitory activity against both targets in vitro. It demonstrates potent antithrombotic activity in vivo in a rat venous thrombosis model and reduces bleeding liability compared to other antithrombotic agents. []
  • Relevance: This compound is structurally related to 2-(4-methylpiperazin-1-yl)benzoic acid as it incorporates the 4-methylpiperazine moiety. Although the core structures and pharmacological targets differ, the shared presence of 4-methylpiperazine suggests that this group may play a role in interacting with specific binding pockets or influencing the overall drug-like properties of the molecules. Further investigation into the structure-activity relationships of both compounds, focusing on the contribution of the shared motif, could provide valuable insights for drug design. []

1-Methylamino-6-fluoro-7-(4-methylpiperizin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This compound is a quinolone derivative synthesized through a regiospecific intramolecular nucleophilic displacement cyclization reaction. []
  • Relevance: Both this compound and 2-(4-methylpiperazin-1-yl)benzoic acid share the 4-methylpiperazine structural feature. This commonality, despite the different core structures, suggests a potential for shared biological activity or similar interactions with biological targets. Further investigation into their respective structure-activity relationships could be beneficial. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. It exhibits potent antiplatelet and antithrombotic activities in vivo, making it a potential alternative to clopidogrel in treating thrombosis. []
  • Relevance: This compound shares the 4-methylpiperazine structural element with 2-(4-methylpiperazin-1-yl)benzoic acid. Despite the different core structures and pharmacological targets, the shared motif suggests that it might play a role in binding to specific target sites or influencing the physicochemical properties of the molecules. Comparing their structure-activity relationships, with a focus on the 4-methylpiperazine group, could be valuable for understanding its contribution to biological activity and designing new therapeutic agents. []

(2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387)

  • Compound Description: AT13387 is a novel inhibitor of the molecular chaperone Hsp90, discovered through fragment-based drug design. It has progressed through preclinical development and is currently undergoing clinical trials as a potential cancer treatment. []
  • Relevance: This compound shares the 4-methylpiperazine structural motif with 2-(4-methylpiperazin-1-yl)benzoic acid. Though their core structures and target proteins are different, the common presence of 4-methylpiperazine suggests that it may play a role in binding to specific target sites or influencing the overall drug-like properties of the molecules. Studying their structure-activity relationships, with an emphasis on the 4-methylpiperazine group, could provide valuable insights for drug design and development. []

(2-Ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone (ARN19702)

  • Compound Description: ARN19702 is an orally active, reversible inhibitor of N-acylethanolamine acid amidase (NAAA). It displays antinociceptive activity in mouse and rat models of acute and neuropathic pain without producing rewarding effects or motor impairment. []
  • Relevance: This compound features a 2-methylpiperazine moiety, closely resembling the 4-methylpiperazine found in 2-(4-methylpiperazin-1-yl)benzoic acid. This structural similarity suggests that ARN19702 can provide valuable insights into the structure-activity relationships of compounds containing substituted piperazine rings, potentially influencing their pharmacological properties and target selectivity. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It shows promising activity in preclinical models of chronic myeloid leukemia (CML), particularly against resistant forms. []
  • Relevance: This compound shares the 4-methylpiperazine structural motif with 2-(4-methylpiperazin-1-yl)benzoic acid. Although their core structures and pharmacological targets differ, the shared presence of 4-methylpiperazine indicates that this group may play a role in interacting with specific binding pockets or influencing the overall drug-like properties of the molecules. []

4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329)

  • Compound Description: AZD8329 is a novel, selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with reduced acyl glucuronide liability. This compound shows promise as a potential treatment for obesity and metabolic syndrome due to its favorable pharmacokinetic and metabolic profiles. []
  • Relevance: This compound shares the benzoic acid moiety with 2-(4-methylpiperazin-1-yl)benzoic acid. Although the core structures and pharmacological targets differ, the shared presence of the benzoic acid group suggests that this structural feature might play a role in interacting with specific target sites or influencing the physicochemical properties of the molecules. Comparing their structure-activity relationships, with a focus on the benzoic acid group, could be valuable for understanding its contribution to biological activity. []

2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA)

  • Compound Description: 21HBMBA is a benzimidazole derivative investigated for its electronic, vibrational, and structural properties. Molecular docking studies suggest potential drug-like interactions with biological targets. []
  • Relevance: Both this compound and 2-(4-methylpiperazin-1-yl)benzoic acid share the benzoic acid moiety. While their core structures differ, the shared presence of benzoic acid suggests potential for similar physicochemical properties and possible interactions with biological targets. Investigating these shared features could provide valuable information for developing novel therapeutics. []

4-Cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione

  • Compound Description: This compound is a complex heterocycle synthesized as a potential therapeutic agent. []
  • Relevance: This compound shares the 4-methylpiperazine structural feature with 2-(4-methylpiperazin-1-yl)benzoic acid. This commonality, even with their different core structures, indicates a potential for overlapping pharmacological activity or similar interactions with biological targets. []

Properties

CAS Number

159589-70-5

Product Name

2-(4-methylpiperazin-1-yl)benzoic Acid

IUPAC Name

2-(4-methylpiperazin-1-yl)benzoic acid

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16)

InChI Key

WKGFDTBUUBBWJZ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC=C2C(=O)O

Canonical SMILES

C[NH+]1CCN(CC1)C2=CC=CC=C2C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.